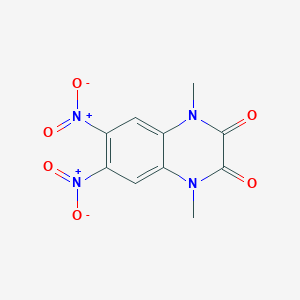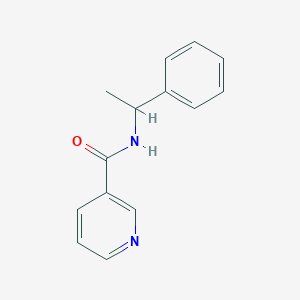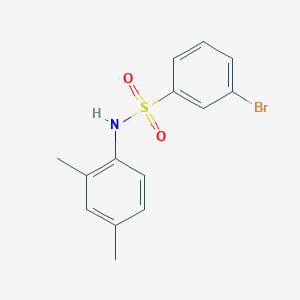
2-ethoxy-N-(3-fluorophenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(3-fluorophenyl)pyridine-3-carboxamide is a chemical compound that has been of interest to the scientific community due to its unique properties and potential applications. This compound is commonly referred to as EFPC and has been studied extensively for its potential use in various fields such as medicine, agriculture, and industry.
Wissenschaftliche Forschungsanwendungen
EFPC has been studied for its potential use in various scientific research applications. One of the primary applications of EFPC is in the field of medicine. EFPC has been found to have potential anti-inflammatory, anti-cancer, and anti-viral properties. EFPC has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
The mechanism of action of EFPC is not fully understood. However, it is believed that EFPC exerts its effects by inhibiting various enzymes and proteins in the body. EFPC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. EFPC has also been found to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
EFPC has been found to have various biochemical and physiological effects. EFPC has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. EFPC has also been found to induce apoptosis (programmed cell death) in cancer cells. EFPC has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EFPC for lab experiments is its potential use as a tool compound. EFPC can be used to study the role of COX-2 and HDACs in various biological processes. EFPC can also be used to study the potential therapeutic effects of inhibiting COX-2 and HDACs. One of the limitations of EFPC for lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for EFPC research. One future direction is to study the potential use of EFPC in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another future direction is to study the potential use of EFPC in the treatment of viral infections such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of EFPC and to develop more efficient synthesis methods for EFPC.
Conclusion:
In conclusion, EFPC is a chemical compound that has been studied extensively for its potential use in various scientific research applications. EFPC has been found to have potential anti-inflammatory, anti-cancer, and anti-viral properties. EFPC has also been found to improve cognitive function in animal models of Alzheimer's disease. Further research is needed to fully understand the potential applications of EFPC and to develop more efficient synthesis methods for EFPC.
Synthesemethoden
The synthesis of EFPC involves several steps. The first step involves the reaction of 3-fluoropyridine with ethylene oxide to form 2-ethoxy-3-fluoropyridine. The second step involves the reaction of 2-ethoxy-3-fluoropyridine with 3-cyanobenzamide to form EFPC. The overall yield of this synthesis method is around 60%.
Eigenschaften
Molekularformel |
C14H13FN2O2 |
|---|---|
Molekulargewicht |
260.26 g/mol |
IUPAC-Name |
2-ethoxy-N-(3-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13FN2O2/c1-2-19-14-12(7-4-8-16-14)13(18)17-11-6-3-5-10(15)9-11/h3-9H,2H2,1H3,(H,17,18) |
InChI-Schlüssel |
NSGASUFIHQZRCN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)F |
Kanonische SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B270349.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270354.png)
![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)
![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)







